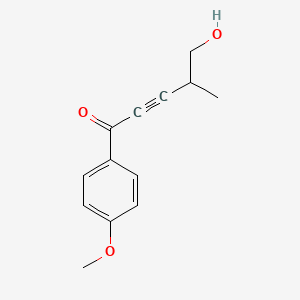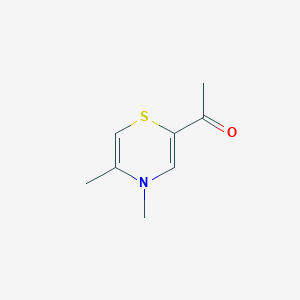![molecular formula C23H37NO4 B14208416 N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine CAS No. 823195-88-6](/img/structure/B14208416.png)
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine is a synthetic compound that combines a fatty acid chain with an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine typically involves the acylation of L-tyrosine with a fatty acid derivative. The reaction is carried out under controlled conditions to ensure the correct stereochemistry. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the fatty acid. The reaction is usually performed in an organic solvent such as dichloromethane at low temperatures to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the fatty acid chain can be reduced to an alcohol.
Substitution: The hydroxyl group of the tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study acylation reactions and stereochemistry.
Biology: Investigated for its potential role in modifying protein functions through acylation.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the development of surfactants and emulsifiers.
作用機序
The mechanism by which N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine exerts its effects involves its ability to interact with biological membranes and proteins. The fatty acid chain allows it to integrate into lipid bilayers, while the tyrosine moiety can interact with protein active sites. This dual functionality enables it to modulate membrane properties and protein activities, potentially affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- N-[(6R)-4,6-Dimethyldodecanoyl]-L-phenylalanine
- N-[(6R)-4,6-Dimethyldodecanoyl]-L-tryptophan
Uniqueness
N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine is unique due to the presence of the phenolic hydroxyl group in the tyrosine moiety, which can participate in additional hydrogen bonding and redox reactions compared to its analogs. This makes it particularly interesting for applications requiring specific interactions with proteins and membranes.
特性
CAS番号 |
823195-88-6 |
|---|---|
分子式 |
C23H37NO4 |
分子量 |
391.5 g/mol |
IUPAC名 |
(2S)-2-[[(6R)-4,6-dimethyldodecanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H37NO4/c1-4-5-6-7-8-17(2)15-18(3)9-14-22(26)24-21(23(27)28)16-19-10-12-20(25)13-11-19/h10-13,17-18,21,25H,4-9,14-16H2,1-3H3,(H,24,26)(H,27,28)/t17-,18?,21+/m1/s1 |
InChIキー |
ZVHDXRWVMYGECP-WFYHXULLSA-N |
異性体SMILES |
CCCCCC[C@@H](C)CC(C)CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
正規SMILES |
CCCCCCC(C)CC(C)CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
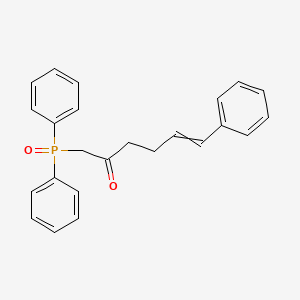

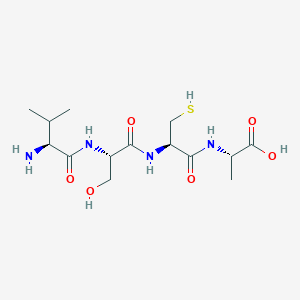
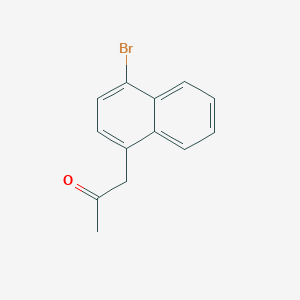
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)

